4-Hydroxypropranolol

Description

Contextualization as a Major Metabolite of Propranolol (B1214883)

4-Hydroxypropranolol is a primary and pharmacologically active metabolite of propranolol, a widely used non-selective beta-blocker. ontosight.aiontosight.aiontosight.ai Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, where it is transformed through several pathways, including aromatic hydroxylation, side-chain oxidation, and glucuronidation. wikipedia.orgdrugbank.com Aromatic hydroxylation, specifically at the 4-position of the naphthalene (B1677914) ring, results in the formation of this compound. wikipedia.orgacs.org This ring oxidation pathway accounts for a significant portion of propranolol's initial metabolism. pharmgkb.org

Table 1: Key Enzymes in Propranolol Metabolism to this compound

| Parent Compound | Metabolite | Primary Metabolic Pathway | Key Enzymes Involved |

|---|

Academic Significance in Drug Metabolism and Pharmacokinetics Research

Propranolol is administered as a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol, with the (S)-enantiomer being significantly more potent. researchgate.net Research has shown that the metabolism of these enantiomers is stereoselective. While the formation of this compound itself from propranolol shows a strong preference for the (+)-propranolol enantiomer, the subsequent metabolic steps, such as glucuronidation and sulfation, also exhibit stereoselectivity. nih.gov For instance, the glucuronic acid conjugate of this compound is predominantly formed from the (-)-enantiomer, whereas the sulphate conjugate is mainly formed from the (+)-enantiomer. nih.gov

Furthermore, this compound itself is a substrate for Phase II metabolic reactions, primarily glucuronidation and sulfation, which facilitate its excretion. pharmgkb.orgmdpi.com This secondary metabolism is also a subject of intensive research. Studies have identified specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of this compound. mdpi.comresearchgate.netmdpi.comnih.gov Understanding the interplay between Phase I (hydroxylation via CYPs) and Phase II (glucuronidation via UGTs) enzymes in the metabolism of propranolol and this compound is essential for predicting drug efficacy and potential drug-drug interactions. mdpi.com The variability in the activity of these enzymes among individuals, often due to genetic polymorphisms, highlights the importance of this metabolite in the context of personalized medicine. ontosight.aiontosight.aiontosight.ai

Table 2: Enzymes Involved in the Further Metabolism of this compound

| Substrate | Metabolic Pathway | Active Enzymes |

|---|---|---|

| This compound | Glucuronidation | UGT1A7, UGT1A8, UGT1A9, UGT2A1 mdpi.comresearchgate.netmdpi.comnih.gov |

| This compound | Sulfation | SULT1A3 pharmgkb.org |

Historical Research Trajectories of this compound

The investigation into this compound began shortly after the introduction of propranolol into clinical practice. Early research in the 1970s was focused on identifying and characterizing the metabolites of propranolol. A pivotal study published in 1971 by Fitzgerald and O'Donnell was among the first to systematically describe the pharmacology of this compound. caymanchem.comnih.gov This research established that the metabolite was not inert but was a potent beta-adrenoceptor blocking agent with a potency similar to propranolol itself, and also possessing intrinsic sympathomimetic and membrane stabilizing activities. medchemexpress.comnih.gov

Throughout the 1980s, research shifted towards understanding the metabolic pathways in more detail. Studies focused on the stereoselective metabolism of propranolol and the conjugation of its metabolites. A 1985 study detailed the synthesis of 4'-hydroxypropranolol sulfate (B86663), identifying it as a major, non-beta-blocking metabolite in humans, which further clarified the elimination pathways. acs.org Research from this era also began to elucidate the different enzyme systems responsible for the metabolism, using rat liver microsomes to study the specificity and stereoselectivity of glucuronyltransferases. epa.gov

From the 1990s to the present, the advent of molecular biology techniques has allowed for a much more detailed investigation into the specific enzymes involved. Research has identified the roles of specific cytochrome P450 isoforms, like CYP2D6, in the formation of this compound. acs.orgpharmgkb.org More recent studies have performed complete reaction phenotyping, investigating the interaction of propranolol and this compound with the entire families of human UGT1 and UGT2 enzymes. mdpi.comresearchgate.netnih.gov This contemporary research trajectory, often involving homology modeling and molecular docking, aims to explain the molecular basis for the observed stereoselectivity and to understand the functional interactions between different metabolic enzymes, contributing to the broader fields of pharmacogenomics and personalized medicine. mdpi.commdpi.com

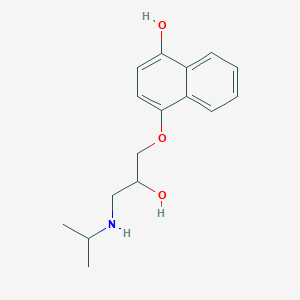

Structure

3D Structure

Properties

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEPACWBWIOYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14133-90-5 (hydrochloride) | |

| Record name | 4-Hydroxypropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893062 | |

| Record name | 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-53-6 | |

| Record name | (±)-4-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2449QP4SVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of 4 Hydroxypropranolol Formation and Biotransformation

Hepatic Cytochrome P450-Mediated Hydroxylation of Propranolol (B1214883)

The initial and rate-limiting step in the formation of 4-hydroxypropranolol is the aromatic hydroxylation of its parent compound, propranolol. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. ontosight.ai

Role of CYP2D6 in this compound Genesis

The principal enzyme responsible for the 4-hydroxylation of propranolol is Cytochrome P450 2D6 (CYP2D6). caltech.educaymanchem.commdpi.com This isoform exhibits a high affinity and catalytic efficiency for this specific metabolic reaction. nih.govpharmgkb.org Studies have shown that CYP2D6 mediates a significant portion of the ring hydroxylation of propranolol, leading to the formation of this compound. caltech.edunih.gov The formation of this compound is a major metabolic pathway for propranolol, accounting for approximately 40-45% of its biotransformation. mdpi.com Inhibition studies using quinidine (B1679956), a selective inhibitor of CYP2D6, have demonstrated a near-complete abolishment of 4-hydroxylation of both propranolol enantiomers, confirming the predominant role of this enzyme. nih.gov Furthermore, co-expression of CYP2D6 with certain UDP-glucuronosyltransferases (UGTs) has been shown to increase the production of this compound, suggesting potential protein-protein interactions that modulate enzymatic activity. mdpi.comresearchgate.netnih.gov

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP1A2)

While CYP2D6 is the primary catalyst, other CYP isoforms also contribute to the 4-hydroxylation of propranolol, most notably CYP1A2. ontosight.ainih.govpharmgkb.org Although considered a minor contributor compared to CYP2D6, CYP1A2 possesses propranolol 4-hydroxylase activity. nih.govpharmgkb.org Inhibition studies have revealed that furaphylline, a selective inhibitor of CYP1A2, can inhibit a portion of propranolol 4-hydroxylation. nih.govpharmgkb.org The relative contribution of CYP1A2 and CYP2D6 can vary, with one study indicating that quinidine (a CYP2D6 inhibitor) inhibited about 55% of propranolol 4-hydroxylation, while furaphylline (a CYP1A2 inhibitor) inhibited approximately 45%. nih.govresearchgate.net This suggests that both enzymes play a significant role in the formation of this compound. nih.gov

| Enzyme | Vmax (pmol/mg protein/60 min) | Km (μM) | Primary Reference |

|---|---|---|---|

| CYP2D6 | 721 (84-1975) | 8.5 (5.9-31.9) | nih.gov |

| CYP1A2 | 307 (165-2397) | 21.2 (8.9-77.5) | nih.gov |

Phase II Metabolism and Conjugation of this compound

Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation. This process involves the conjugation of the metabolite with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. mdpi.com

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

The glucuronidation of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.comcaymanchem.com These enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl groups of this compound. mdpi.com

Several specific UGT isoforms have been identified as being active in the glucuronidation of this compound. Research has demonstrated that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are all capable of catalyzing this reaction. mdpi.comnih.govresearchgate.net Notably, UGT1A8 is active towards this compound but not its parent compound, propranolol. mdpi.comnih.gov Conversely, UGT1A10, which glucuronidates propranolol, does not show activity towards this compound. mdpi.comnih.gov UGT1A9 and UGT2A1 have been highlighted as key isoforms in the formation of this compound β-D-glucuronide. caymanchem.com

| Substrate | Active UGT Isoforms | Primary Reference |

|---|---|---|

| Propranolol | UGT1A7, UGT1A9, UGT1A10, UGT2A1 | mdpi.comnih.gov |

| This compound | UGT1A7, UGT1A8, UGT1A9, UGT2A1 | mdpi.comnih.govnih.gov |

This compound possesses two potential sites for glucuronidation: the aliphatic hydroxyl group on the propanolamine (B44665) side chain and the aromatic hydroxyl group on the naphthalene (B1677914) ring. nih.gov Studies have investigated the regioselectivity of UGT enzymes towards these two positions. While early research suggested that glucuronidation occurs primarily at the aromatic hydroxyl group in vivo, mdpi.com subsequent in vitro studies have indicated that both aromatic and aliphatic glucuronides can be formed. mdpi.comdiva-portal.org

To further elucidate this, experiments using 4-methoxypropranolol, where the aromatic hydroxyl group is blocked, were conducted. These studies showed that UGT1A9 and UGT2A1 were able to produce glucuronides, indicating that these two enzymes can catalyze aliphatic-linked glucuronidation of this compound. nih.gov In contrast, UGT1A7 and UGT1A8 were inactive with 4-methoxypropranolol, suggesting they exclusively catalyze aromatic-linked glucuronidation. nih.gov Despite the in vitro evidence for both conjugation sites, analysis of human urine samples following propranolol administration suggests that aromatic-linked glucuronidation is the predominant pathway under physiological conditions. researchgate.net

Specific UGT Isoforms Involved (UGT1A7, UGT1A8, UGT1A9, UGT2A1)

Sulfate (B86663) Conjugation by Sulfotransferases (SULTs)

The biotransformation of this compound, a major and pharmacologically active metabolite of propranolol, involves a critical Phase II metabolic pathway known as sulfate conjugation. mdpi.comnih.gov This process is catalyzed by a family of enzymes called sulfotransferases (SULTs). nih.gov Sulfation involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of this compound. nih.govfrontiersin.org This enzymatic reaction increases the water solubility of the compound, thereby facilitating its excretion from the body. nih.govnih.gov

Identification of Key SULT Isoforms (e.g., SULT1A3)

Several isoforms of the human cytosolic sulfotransferase (SULT) superfamily are involved in the metabolism of xenobiotics. nih.gov Research has identified specific SULT isoforms responsible for the sulfation of this compound. Among the various isoforms tested, including SULT1A1, SULT1A3, SULT1B1, and SULT1E1, SULT1A3 has been shown to play a significant role. nih.gov

Kinetic studies have revealed that SULT1A3 exhibits a high affinity for this compound, as indicated by its low apparent Michaelis-Menten constant (Km) value, which is comparable to that observed in human liver cytosolic fractions. nih.gov Furthermore, studies using HepG2 cells, a human liver cancer cell line, have demonstrated that the induction of SULT1A3 leads to a significant increase in the sulfation of this compound. nih.gov While other isoforms like SULT1A1 and SULT1B1 also show activity towards this compound, their enantioselectivity differs from that of SULT1A3 and what is observed in HepG2 cells. nih.gov Specifically, SULT1A3 and SULT1E1 show a preference for the (R)-enantiomer of this compound, whereas SULT1A1 and SULT1B1 favor the (S)-enantiomer. nih.gov

In canine models, multiple phenol (B47542) sulfotransferase (PST) enzymes with varying stereoselectivities for the enantiomers of this compound have been identified. nih.gov One fraction, believed to be a monoamine (M) form of PST, showed the highest stereoselectivity, while another fraction mimicked the stereoselectivity of the whole cytosol. nih.gov

Below is an interactive data table summarizing the key SULT isoforms involved in this compound sulfation and their characteristics.

| SULT Isoform | Substrate(s) | Key Findings |

| SULT1A3 | This compound, Dopamine | Identified as a key enzyme in this compound sulfation with high affinity. nih.gov Its induction significantly increases sulfation activity. nih.gov |

| SULT1A1 | This compound, 6-hydroxymelatonin, 4-hydroxyramelteon | Shows sulfating activity towards this compound, but with a reversed enantioselectivity compared to SULT1A3. nih.govnih.gov |

| SULT1B1 | This compound | Demonstrates activity in this compound sulfation, also with reversed enantioselectivity compared to SULT1A3. nih.gov |

| SULT1E1 | This compound | Exhibits enantioselectivity for (R)-4-hydroxypropranolol, similar to SULT1A3. nih.gov |

| SULT2A1 | Dehydroepiandrosterone (DHEA) | Did not show significant activity towards this compound under the tested conditions. frontiersin.orgnih.gov |

Enzyme-Enzyme Interactions and Metabolic Flux

The metabolic conversion of propranolol to this compound is a complex process influenced by the interplay of various drug-metabolizing enzymes. The efficiency of this conversion is not solely dependent on the activity of a single enzyme but is also modulated by interactions between different enzyme systems, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

Mutual Modulation between CYP2D6 and UGT Activities

The formation of this compound from propranolol is primarily catalyzed by the phase I enzyme CYP2D6. pharmgkb.orgcaymanchem.com Subsequently, this compound can undergo phase II metabolism, including glucuronidation by UGTs. mdpi.commdpi.com Recent studies have revealed a significant functional interaction between CYP2D6 and various UGT isoforms. mdpi.comfu-berlin.de

Co-expression of CYP2D6 with certain UGTs, specifically UGT1A7, UGT1A8, and UGT1A9, has been shown to significantly enhance the activity of CYP2D6 in converting propranolol to this compound. mdpi.comnih.gov In contrast, the co-expression of UGT2A1 did not affect CYP2D6 activity. mdpi.com Conversely, the presence of CYP2D6 has been observed to suppress the glucuronidation activity of all four tested UGTs (UGT1A7, UGT1A8, UGT1A9, and UGT2A1). mdpi.com This mutual modulation suggests a complex protein-protein interaction that can alter the metabolic fate of propranolol.

Impact on Propranolol to this compound Conversion Efficiency

The interaction between CYP2D6 and UGTs has a direct impact on the metabolic flux and the efficiency of the conversion of propranolol to its hydroxylated metabolite. The enhancement of CYP2D6 activity by UGT1A7, UGT1A8, and UGT1A9 leads to an increased production of this compound. mdpi.comnih.gov

Specifically, studies using a co-expression system in fission yeast demonstrated that the presence of UGT1A7, UGT1A8, and UGT1A9 increased the formation of this compound by factors of 3.3, 2.1, and 2.8, respectively, compared to when CYP2D6 was expressed alone. mdpi.comnih.gov This indicates that the close proximity and interaction of these phase I and phase II enzymes can significantly influence the rate of propranolol hydroxylation. While the CYP2D6 genotype does influence the formation of this compound, the clinical significance of this in terms of therapeutic effect or adverse events has not been consistently demonstrated. mdpi.com

The following interactive data table illustrates the impact of UGT co-expression on the CYP2D6-mediated formation of this compound.

| UGT Isoform Co-expressed with CYP2D6 | Fold Increase in this compound Formation |

| UGT1A7 | 3.3 |

| UGT1A8 | 2.1 |

| UGT1A9 | 2.8 |

| UGT2A1 | No significant change |

Pharmacological Profile and Receptor Interactions of 4 Hydroxypropranolol

Beta-Adrenergic Receptor Antagonism and Comparative Potency

4-Hydroxypropranolol is an active metabolite of Propranolol (B1214883) that demonstrates potent beta-adrenoceptor blocking activity. nih.gov Its ability to antagonize the effects of isoprenaline on heart rate and blood pressure in animal models is a key indicator of its pharmacological action. nih.gov

Efficacy at β1- and β2-Adrenergic Receptors

Research indicates that this compound is a non-cardioselective beta-blocker, meaning it inhibits both β1- and β2-adrenergic receptors. nih.gov The pA2 values, a measure of antagonist potency, for its inhibition of β1- and β2-adrenergic receptors are 8.24 and 8.26, respectively, highlighting its comparable efficacy at both receptor subtypes. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com

Comparison with Propranolol’s Receptor Affinity

Studies have consistently shown that this compound has a similar potency to its parent compound, Propranolol, in blocking beta-adrenoceptors. nih.govmedchemexpress.comchemsrc.commedchemexpress.commedchemexpress.comarctomsci.com In cats, it effectively antagonizes the effects of isoprenaline on heart rate and blood pressure, and in guinea pigs, it provides protection from isoprenaline-induced bronchospasm, with a potency comparable to Propranolol. nih.gov

Table 1: Comparative Beta-Adrenergic Receptor Antagonism

| Feature | This compound | Propranolol |

|---|---|---|

| Receptor Selectivity | Non-cardioselective (β1 and β2) nih.gov | Non-selective (β1 and β2) wikipedia.org |

| Potency | Similar to Propranolol nih.govmedchemexpress.comchemsrc.commedchemexpress.commedchemexpress.comarctomsci.com | - |

| pA2 at β1-receptor | 8.24 medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com | - |

| pA2 at β2-receptor | 8.26 medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.com | - |

Intrinsic Sympathomimetic Activity (ISA) of this compound

This compound exhibits intrinsic sympathomimetic activity (ISA). nih.govmedchemexpress.comchemsrc.commedchemexpress.commedchemexpress.comarctomsci.comglpbio.com This was demonstrated in studies on catecholamine-depleted rats, where the administration of this compound led to an increase in heart rate. nih.govapexbt.com This effect was dose-dependent and could be antagonized by propranolol. nih.govapexbt.com Further studies in anesthetized dogs depleted of catecholamines also showed that doses within a specific range produced an increase in heart rate and the rate of pressure change in the ventricle (dP/dt), and a decrease in atrioventricular (A-V) conduction time, all of which were antagonized by propranolol. nih.gov

Membrane Stabilizing Activity (MSA) of this compound

In addition to its other properties, this compound possesses membrane stabilizing activity (MSA), a characteristic it shares with its parent compound, Propranolol. nih.govmedchemexpress.comchemsrc.commedchemexpress.commedchemexpress.comarctomsci.comglpbio.com At higher doses in animal models, this activity becomes evident. nih.gov In anesthetized dogs, higher concentrations of this compound resulted in a dose-dependent decrease in heart rate and dP/dt, along with an increase in A-V conduction time, a trend also observed in catecholamine-depleted animals. nih.gov

Non-Beta-Adrenergic Pharmacological Activities

Beyond its interaction with beta-adrenergic receptors, this compound displays other significant pharmacological activities.

Antioxidant Properties and Reactive Oxygen Species Modulation

This compound has been identified as a potent antioxidant. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.comarctomsci.comglpbio.comapexbt.comnih.gov Its antioxidant capabilities have been compared to those of propranolol and a vitamin E analog, Trolox. nih.gov In studies involving the peroxidation of isolated hepatic microsomal membranes, this compound demonstrated a potent, concentration-dependent inhibition of lipid peroxidation. nih.gov

Table 2: Antioxidant Activity Comparison

| Compound | IC50 Value (Lipid Peroxidation Inhibition) |

|---|---|

| This compound | 1.1 μM nih.gov |

| Trolox (Vitamin E analog) | 4.3 μM nih.gov |

| Propranolol | 168 μM nih.gov |

Furthermore, when human low-density lipoprotein (LDL) was oxidized, this compound significantly delayed the lag phase, showing greater efficacy than both propranolol and Trolox. nih.gov It has also been shown to protect against the loss of cell survival due to radical stress and to provide potent protective activities against the oxidative depletion of glutathione (B108866) in endothelial cells. apexbt.comnih.gov These findings suggest that this compound is a more potent "chain-breaking" antiperoxidant than vitamin E and significantly more active than propranolol. nih.gov

Impact on Lipid Peroxidation and Glutathione Homeostasis

Extensive research has illuminated the significant antioxidant properties of this compound, particularly its potent effects on inhibiting lipid peroxidation and preserving glutathione homeostasis. These actions underscore a crucial aspect of its pharmacological profile, distinguishing it from its parent compound, propranolol.

Studies have demonstrated that this compound is a formidable "chain-breaking" antiperoxidant. nih.gov In experiments involving isolated hepatic microsomal membranes subjected to an iron-catalyzed hydroxyl radical-generating system, this compound exhibited a potent and concentration-dependent inhibition of lipid peroxidation. nih.govresearchgate.net Its efficacy in this regard was found to be substantially greater than both propranolol and the vitamin E analog, Trolox. nih.govresearchgate.net Specifically, the half-maximal inhibitory concentration (IC50) for this compound was determined to be 1.1 µM, compared to 4.3 µM for Trolox and a significantly higher 168 µM for propranolol. nih.govresearchgate.net This indicates that this compound is approximately 4- to 8-fold more potent than vitamin E and over 100-fold more active than propranolol in preventing membrane lipid peroxidation. nih.govresearchgate.net

Further investigations into its protective effects on low-density lipoprotein (LDL) oxidation revealed a similar potency. When human LDL was oxidized by copper (II), a 3 µM concentration of this compound significantly delayed the lag phase by 108 minutes. nih.gov This effect was comparable to that of probucol (B1678242) (a 98-minute delay) and markedly superior to the delays provided by propranolol (6 minutes) and Trolox (47 minutes). nih.gov Even at a lower concentration of 1 µM, this compound extended the lag phase by 45 minutes. nih.gov

The impact of this compound on glutathione homeostasis is equally noteworthy. Glutathione is a critical intracellular antioxidant that plays a vital role in cellular defense against oxidative stress. consensus.app In cultured bovine aortic endothelial cells exposed to an iron-catalyzed oxy-radical system, a significant loss of glutathione (a 55% decrease in 50 minutes) was observed. nih.govresearchgate.net Pretreatment with this compound in a concentration range of 0.067 to 6.7 µM afforded increasing degrees of protection against this glutathione depletion. nih.govresearchgate.net The half-maximal effective concentration (EC50) for this protective effect was 1.2 µM for this compound, showcasing its superiority over Trolox (EC50 of 7.9 µM) and propranolol (EC50 of 49 µM). nih.govresearchgate.net This preservation of glutathione levels also correlated with enhanced cell survival under conditions of radical-induced stress. nih.govresearchgate.net Furthermore, this compound demonstrated potent protective activities when endothelial glutathione was depleted by a peroxynitrite-generating system. nih.govresearchgate.net

These findings collectively highlight the robust antioxidant capabilities of this compound, which are primarily attributed to its phenolic hydroxyl group, a feature that allows it to function similarly to a vitamin E-like molecule. google.com This potent inhibition of lipid peroxidation and preservation of glutathione homeostasis suggests that this compound may contribute significantly to the therapeutic cardiovascular benefits observed with propranolol administration. nih.govresearchgate.net The conversion of this compound by superoxide (B77818) or other reactive oxygen species to 1,4-naphthoquinone (B94277) has also been noted as a reactive pathway. nih.gov

Inhibitory Effects on Lipid Peroxidation

| Compound | IC50 (µM) for Inhibition of Microsomal Lipid Peroxidation |

| This compound | 1.1 nih.govresearchgate.netcaymanchem.com |

| Trolox (Vitamin E analog) | 4.3 nih.govresearchgate.net |

| Propranolol | 168 nih.govresearchgate.net |

Protection Against LDL Oxidation

| Compound (at 3 µM) | Delay in Lag Phase of LDL Oxidation (minutes) |

| This compound | 108 nih.gov |

| Probucol | 98 nih.gov |

| Trolox | 47 nih.gov |

| Propranolol | 6 nih.gov |

Protection of Endothelial Glutathione

| Compound | EC50 (µM) for Protection Against Glutathione Loss |

| This compound | 1.2 nih.govresearchgate.netcaymanchem.com |

| Trolox | 7.9 nih.govresearchgate.net |

| Propranolol | 49 nih.govresearchgate.net |

Pharmacokinetic Investigations of 4 Hydroxypropranolol Disposition

Systemic Exposure and Bioavailability Considerations

4-Hydroxypropranolol is a significant metabolite of propranolol (B1214883), primarily formed in the liver through aromatic hydroxylation, a process mainly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govfda.govcaymanchem.com This metabolite is detectable in plasma only after oral administration of propranolol, not after intravenous administration, due to extensive first-pass metabolism in the liver. nih.gov The systemic availability of propranolol, and consequently the formation of this compound, can be dose-dependent. tandfonline.com

Research in rats has indicated that this compound can cause product inhibition of its own formation from propranolol. tandfonline.com This suggests that as the concentration of this compound increases, it can slow down its own production, which may contribute to the dose-dependent bioavailability of propranolol. tandfonline.com In studies with rat liver microsomes, racemic this compound was found to inhibit the formation of itself, 5'-hydroxypropranolol, and desisopropylpropranolol from both (S)-propranolol and (R)-propranolol. tandfonline.com

The bioavailability of propranolol and the subsequent exposure to this compound can also be influenced by the specific enantiomer of propranolol administered. Studies have shown that the S(-)-enantiomer of propranolol is more potent in its beta-blocking activity. fda.gov

Elimination Half-Life in Various Physiological States

The elimination half-life of this compound is generally longer than that of its parent compound, propranolol. mdpi.comresearchgate.net While propranolol's half-life is typically in the range of 3 to 6 hours, the half-life of this compound has been reported to be between 5 to 8 hours. mdpi.comresearchgate.netwikipedia.org

In specific physiological conditions, such as aging, the clearance of propranolol can be reduced, leading to a prolonged half-life for both the R(+)- and S(-)-enantiomers. pfizer.com One study in dogs determined the terminal elimination half-life of this compound to be 69.4 minutes. nih.gov In infants, the mean elimination half-life of propranolol was observed to be 5 hours in those aged 35 to 90 days and 8 hours in those aged 91 to 150 days. fda.gov

Studies investigating the impact of renal failure have found that the half-life of the pharmacologically active this compound is slightly reduced. bmj.comnih.govnih.gov

Plasma Concentration Dynamics during Propranolol Therapy

During chronic oral therapy with propranolol, both the parent drug and its metabolite, this compound, are present in the plasma. In a study of hypertensive patients on chronic oral propranolol, plasma propranolol concentrations ranged from 5.3 to 300 ng/ml, while this compound concentrations ranged from 2.1 to 36.0 ng/ml. nih.govcapes.gov.br A statistically significant correlation was observed between the plasma concentrations of this compound and propranolol. nih.govcapes.gov.br

The mean plasma concentration ratio of this compound to propranolol in these patients was found to be 0.130, although there was a wide individual variation, with values ranging from 0.057 to 0.241. nih.govcapes.gov.br In another study involving infants with infantile hemangioma, the mean peak blood levels were 60.35 ± 37.90 ng/ml for propranolol and 1.90 ± 2.37 ng/ml for this compound. frontiersin.org The mean trough blood levels were 24.98 ± 17.68 ng/ml and 0.45 ± 0.52 ng/ml for propranolol and this compound, respectively. frontiersin.org

Table 1: Steady-State Plasma Concentrations of Propranolol and this compound in Hypertensive Patients

| Analyte | Concentration Range (ng/ml) | Mean Concentration Ratio (4-OHP/Propranolol) |

| Propranolol | 5.3 - 300 | 0.130 (Range: 0.057 - 0.241) |

| This compound | 2.1 - 36.0 |

Data sourced from studies on hypertensive patients during chronic oral propranolol therapy. nih.govcapes.gov.br

The formulation of the propranolol dosage form can influence the pharmacokinetics of both the parent drug and its metabolite, this compound. Studies comparing regular (immediate-release) and sustained-release propranolol formulations have shown differences in their pharmacokinetic profiles. researchgate.netnih.gov

At steady-state, the oral clearance of propranolol has been observed to decrease for both regular and sustained-release formulations, leading to an increase in bioavailability. researchgate.netnih.gov However, plasma concentrations of this compound were found to be very low or not measurable after the administration of the sustained-release formulation. researchgate.net The ratio of the area under the curve (AUC) for this compound to that of propranolol was significantly lower at steady-state compared to a single dose of the regular formulation. researchgate.net This suggests that the slower rate of drug release from sustained-release formulations may alter the metabolic pathway, leading to reduced formation of this compound. researchgate.net

Steady-State Pharmacokinetics and Concentration Ratios

Influence of Specific Physiological Conditions on this compound Kinetics

Renal impairment can alter the pharmacokinetics of propranolol and its metabolites. While the renal clearance of total radioactive compounds derived from propranolol is directly related to renal function, the half-lives of the pharmacologically active propranolol and this compound are slightly reduced in patients with renal failure. bmj.comnih.govnih.gov

Despite a shorter plasma half-life of propranolol in patients with renal failure, peak plasma levels of propranolol were observed to be 3-4 times higher, and total plasma levels of metabolites were up to 3 times higher compared to individuals with normal renal function. pfizer.comfda.gov This is attributed to a decrease in drug metabolism due to the downregulation of hepatic cytochrome P450 activity in chronic renal failure, resulting in lower "first-pass" clearance. pfizer.comfda.gov The main route of clearance for many drugs and their metabolites is renal, and diminished renal function can lead to their accumulation. health.qld.gov.au

Pregnancy-Associated Pharmacokinetic Alterations

The physiological changes inherent to pregnancy have the potential to alter the pharmacokinetics of various drugs. However, investigations into the disposition of this compound, the primary active metabolite of propranolol, have indicated that its pharmacokinetics are not significantly affected by pregnancy. nih.govuq.edu.au

A clinical study involving thirteen patients treated with propranolol during their first, second, and third trimesters of pregnancy, as well as at least three months postpartum, provided key insights into the pharmacokinetics of propranolol and its major metabolites. nih.gov The study aimed to determine if pregnancy-induced physiological changes would alter the disposition of these compounds.

The research findings indicated that while the kinetics of another propranolol metabolite, naphthoxylactic acid (NLA), appeared to be altered during pregnancy, the pharmacokinetics of this compound (4OHP) and its glucuronide conjugate (4OHPGLUC) did not show significant changes. nih.govuq.edu.au Specifically, there were no significant alterations in the plasma concentrations of this compound across the different trimesters of pregnancy when compared to the postpartum period. nih.gov

Furthermore, the study did not find any correlation between the peak plasma concentrations of this compound and the therapeutic effect of propranolol, as measured by the reduction in mean arterial blood pressure. nih.govuq.edu.au

In a study conducted on pregnant sheep, it was observed that the fetus is exposed to significant concentrations of propranolol. nih.gov Interestingly, the mean peripheral arterial concentrations of this compound were found to be two- to three-fold higher in the fetus compared to the mother. nih.gov

The following table summarizes the key findings regarding the impact of pregnancy on the pharmacokinetics of this compound from the human study.

| Pharmacokinetic Parameter | Observation during Pregnancy | Significance |

| Peak Plasma Concentration (Cmax) of this compound | No significant alteration across trimesters compared to postpartum. nih.gov | Not Statistically Significant |

| Area Under the Curve (AUC) of this compound | Not reported to be significantly altered. | Not Statistically Significant |

| Correlation with Blood Pressure Reduction | No correlation found between peak this compound plasma concentrations and the fall in blood pressure. nih.govuq.edu.au | No Correlation |

Advanced Analytical Methodologies for 4 Hydroxypropranolol Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a leading analytical tool in the quantification of 4-hydroxypropranolol due to its exceptional sensitivity and specificity. payeshdarou.ir This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.

High Sensitivity and Specificity in Biological Matrices

The complex nature of biological samples, such as plasma, requires methods that can accurately measure low concentrations of analytes amidst a multitude of endogenous substances. LC-MS/MS excels in this regard, offering high sensitivity with lower limits of quantification (LLOQ) for this compound reported to be as low as 0.2 ng/mL in human plasma. nih.govresearchgate.net This level of sensitivity is critical for detailed pharmacokinetic studies. The specificity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored, minimizing interference from other compounds. rsc.org For instance, one method utilized positive electrospray ionization (ESI) mode and an internal standard, such as bisoprolol, to ensure accuracy and correct for variations in sample preparation and instrument response. nih.govrsc.org

Simultaneous Quantification with Propranolol (B1214883) and Other Metabolites

A significant advantage of LC-MS/MS is its capacity for the simultaneous determination of multiple compounds in a single analytical run. This is particularly beneficial for studying the metabolic profile of propranolol, allowing for the concurrent quantification of the parent drug, this compound, and other metabolites like N-desisopropylpropranolol. nih.govrsc.org Such methods typically involve a straightforward sample preparation, often a one-step protein precipitation with a solvent like acetonitrile, followed by separation on a C18 column. nih.govresearchgate.net The ability to measure these compounds simultaneously provides a comprehensive view of the drug's metabolic pathways and the interplay between the parent compound and its metabolites. rsc.org

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Biological Matrix |

| This compound | 0.2 | 0.2 - 100 | Infant Plasma |

| Propranolol | 1.0 | 1 - 500 | Infant Plasma |

| N-desisopropylpropranolol | 0.2 | 0.2 - 100 | Infant Plasma |

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Prior to the widespread adoption of LC-MS/MS, high-performance liquid chromatography (HPLC) coupled with a fluorescence detector was a common and effective method for the analysis of this compound. tandfonline.com This technique leverages the natural fluorescence of the this compound molecule for detection.

Research has demonstrated the development of simple, sensitive, and selective HPLC methods for the simultaneous analysis of propranolol and this compound in serum. nih.gov These methods often involve a liquid-liquid extraction of the compounds from the biological matrix at a specific pH, followed by separation on a reversed-phase C18 column. nih.gov The use of a fluorescence detector enhances sensitivity compared to UV detection, with detection limits for this compound reported at 5 ng/mL in serum. nih.govnih.gov The method's precision is demonstrated by low within-day coefficients of variation. nih.gov

| Parameter | Value |

| Detection Limit (this compound) | 5 ng/mL |

| Detection Limit (Propranolol) | 10 ng/mL |

| Mean Recovery (this compound) | 98.4% |

| Mean Recovery (Propranolol) | 94.7% |

| Within-day CV (this compound) | 0.8 - 6.2% |

| Within-day CV (Propranolol) | 3.2 - 6.9% |

Chromatographic Approaches for Enantiomeric Separation (e.g., Chiral HPLC)

Propranolol is administered as a racemic mixture of two enantiomers, S-(-)-propranolol and R-(+)-propranolol, which exhibit different pharmacological activities. Consequently, the stereospecific analysis of its metabolites, including this compound, is crucial. Chiral HPLC is the primary technique for separating these enantiomers. ceon.rs

Two main approaches exist for chiral separation by HPLC: indirect and direct methods. jocpr.com The indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.govjocpr.comnih.gov For instance, R-(+)-phenylethylisocyanate and 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (TAGIT) have been used as chiral derivatizing agents for the simultaneous determination of propranolol and this compound enantiomers. nih.govnih.gov

The direct method utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. ceon.rs Columns based on α-glycoprotein (AGP) and β-cyclodextrin have been successfully employed for the chiral separation of propranolol enantiomers. neliti.com These methods are essential for investigating the stereoselective metabolism and pharmacokinetics of propranolol and this compound.

Electrochemical Detection Methods

Electrochemical methods, particularly voltammetry techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a rapid and simple alternative for the determination of this compound. scielo.br These methods are based on the electrochemical oxidation of the analyte at the surface of an electrode, such as a glassy carbon electrode (GCE). scielo.brscielo.br

Studies have shown that this compound is electrochemically active and can be oxidized, producing well-defined peaks in voltammograms. scielo.brscielo.br This allows for its quantification, with a linear relationship observed between the peak current and concentration over a specific range. scielo.br Furthermore, the separation of oxidation peaks for propranolol and its metabolites suggests the potential for their simultaneous electrochemical analysis. researchgate.net While not as widely used as chromatographic methods for routine quantitative analysis in biological fluids, electrochemical detection presents a valuable tool for specific research applications. scielo.br

| Compound | Concentration Range (mol L⁻¹) |

| This compound | 4.00×10⁻⁶ - 4.81×10⁻⁵ |

| Propranolol | 4.22×10⁻⁶ - 1.35×10⁻⁴ |

| This compound sulfate (B86663) | 3.52×10⁻⁶ - 4.22×10⁻⁵ |

Drug Drug Interactions Involving 4 Hydroxypropranolol

4-Hydroxypropranolol as an Enzyme Modulator

This compound has been shown to interact with the cytochrome P450 (CYP) enzyme system, a key pathway for drug metabolism.

Inhibition of Cytochrome P450 Isoforms (e.g., CYP2D6)

The formation of this compound from its parent compound, propranolol (B1214883), is primarily catalyzed by the enzyme CYP2D6, with some contribution from CYP1A2. pharmgkb.org Interestingly, this compound itself acts as a weak inhibitor of CYP2D6. drugs.comrxlist.com

The process of 4-hydroxylation of propranolol by liver microsomes is linked to the creation of a reactive species that can irreversibly bind to and inactivate CYP2D6. capes.gov.brnih.gov However, while treatment with propranolol can lead to a statistically significant decrease in CYP2D6 catalytic function, the effect is generally not potent enough to change a person's metabolic phenotype from an extensive to a poor metabolizer. nih.gov

In vitro studies have demonstrated that this compound is a potent inhibitor of the metabolism of metoprolol, another CYP2D6 substrate, with an inhibitory constant (Ki) of approximately 1 microM. nih.gov This inhibitory effect is amplified when this compound is pre-incubated with human liver microsomes and a NADPH generating system, suggesting that further metabolism of this compound may produce a more potent inhibitory species. nih.gov The presence of glutathione (B108866), a cellular antioxidant, can significantly reduce this enhanced inhibition, likely by scavenging the reactive intermediate. nih.gov

Impact of Co-Administered Drugs on this compound Pharmacokinetics

The concentration and elimination of this compound can be altered by the concurrent use of other medications that affect its metabolic pathways.

Effects of H2-Blockers (e.g., Etintidine (B1496172), Cimetidine)

H2-receptor antagonists, a class of drugs that reduce stomach acid, can influence the pharmacokinetics of propranolol and its metabolites.

Etintidine: In a double-blind, crossover study involving 12 healthy individuals, the administration of etintidine alongside propranolol led to a significant increase in the area under the plasma concentration-time curve (AUC) of this compound (43.8 vs. 16.4 ng.hr/ml) and a prolongation of its elimination half-life (4.87 vs. 1.97 hr) compared to placebo. nih.gov These findings suggest that etintidine impairs the elimination of this compound. nih.gov

Cimetidine (B194882): The co-administration of cimetidine with propranolol has also been shown to affect this compound levels. While one study in six healthy male volunteers found no significant differences in the AUC of this compound when propranolol was given with cimetidine, it did note a trend towards a decrease in the partial metabolic clearance to this compound. researchgate.netnih.gov Another study with 12 healthy male volunteers found no significant changes in the pharmacokinetic parameters of this compound during cimetidine treatment; however, there was a significant decrease in the ratio of this compound to propranolol steady-state concentrations. nih.gov This suggests that cimetidine may inhibit the oxidative pathways of propranolol, including the one leading to this compound. researchgate.netnih.gov

The following table summarizes the effects of etintidine on the pharmacokinetic parameters of this compound based on a clinical study. nih.gov

| Pharmacokinetic Parameter | Etintidine Group | Placebo Group | p-value |

| AUC (0-24 hr) (ng.hr/ml) | 43.8 | 16.4 | 0.0028 |

| Elimination Half-life (hr) | 4.87 | 1.97 | - |

Pharmacodynamic Interactions with Concomitant Medications

The pharmacodynamic effects of this compound, which are similar to propranolol, can be influenced by other drugs. This compound is a beta-adrenoceptor blocking agent with a potency comparable to its parent drug. nih.gov It also possesses intrinsic sympathomimetic activity. nih.gov

When co-administered with the antidepressant nefazodone, the peak concentration and AUC of this compound were observed to decrease by 15% and 21%, respectively. nih.gov Despite this reduction in plasma concentrations, the combined administration resulted in a slightly greater reduction in exercise-induced tachycardia compared to propranolol alone, indicating a potential pharmacodynamic interaction. nih.gov

It is important to note that the pharmacodynamic interactions of this compound are intrinsically linked to those of propranolol. Therefore, caution is advised when propranolol is taken with other drugs that affect the cardiovascular system, such as other antiarrhythmics, calcium channel blockers, and ACE inhibitors. drugs.comwikipedia.org

Stereochemical Aspects of 4 Hydroxypropranolol Metabolism and Activity

Enantiomeric Considerations in Formation and Biotransformation

The formation of 4-hydroxypropranolol from its parent compound, propranolol (B1214883), and its subsequent biotransformation through conjugation reactions are subject to significant stereoselectivity. These processes are governed by the specificities of the enzymes involved, primarily Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGT), and phenolsulfotransferases (PST).

The aromatic ring hydroxylation of propranolol to form this compound is a critical metabolic pathway catalyzed by cytochrome P450 enzymes. In humans, this reaction is predominantly mediated by two isoforms: CYP2D6 and CYP1A2. nih.govnih.gov Studies using human liver microsomes have demonstrated that CYP2D6 is the principal enzyme responsible for the 4-hydroxylation of both propranolol enantiomers. nih.gov Inhibition studies revealed that quinidine (B1679956), a selective inhibitor of CYP2D6, can almost completely abolish the formation of this compound. nih.gov

Glucuronidation is a major phase II metabolic pathway for this compound, involving the conjugation of glucuronic acid to one of its hydroxyl groups. This process is catalyzed by UDP-glucuronosyltransferase (UGT) isoforms and exhibits both stereoselectivity and regioselectivity. Research has identified UGT1A7, UGT1A8, UGT1A9, and UGT2A1 as the key enzymes responsible for the glucuronidation of this compound. mdpi.comnih.gov

Unlike propranolol, this compound has two potential sites for glucuronidation: the aliphatic hydroxyl group on the side chain and the aromatic hydroxyl group on the naphthol ring. Studies using 4-methoxypropranolol (where the aromatic hydroxyl group is blocked) have helped to determine the regioselectivity of these enzymes. mdpi.com It was found that UGT1A9 and UGT2A1 can catalyze glucuronidation at the aliphatic hydroxyl group, whereas UGT1A7 and UGT1A8 appear to only catalyze conjugation at the aromatic hydroxyl group. mdpi.comnih.gov

While direct stereoselectivity data for this compound glucuronidation is complex due to the presence of multiple isomers, the stereoselective nature of the parent compound's glucuronidation provides insight. For propranolol, UGT1A7, UGT1A9, and UGT2A1 preferentially act on (S)-propranolol, while UGT1A10 shows the opposite preference for (R)-propranolol. mdpi.com Given that UGT1A7, UGT1A9, and UGT2A1 are also active on this compound, it is suggested that stereoselective preferences also influence its conjugation. mdpi.com

Table 1: UGT Isoforms Involved in this compound Glucuronidation

| UGT Isoform | Activity on this compound | Inferred Reaction Site |

|---|---|---|

| UGT1A7 | Active | Aromatic-linked glucuronidation |

| UGT1A8 | Active | Aromatic-linked glucuronidation |

| UGT1A9 | Active | Aliphatic- and Aromatic-linked glucuronidation |

| UGT2A1 | Active | Aliphatic- and Aromatic-linked glucuronidation |

| UGT1A10 | Inactive | N/A |

Sulfate (B86663) conjugation is another important phase II metabolic pathway for this compound. This reaction is catalyzed by phenolsulfotransferase (PST) enzymes and demonstrates significant stereoselectivity in human liver cytosol. nih.govdoi.org Studies have identified two distinct peaks of activity for the sulfation of this compound, corresponding to different PST isoenzymes: a high-affinity, low-capacity reaction and a low-affinity, high-capacity reaction. nih.gov

The high-affinity reaction is highly stereoselective. While both the (+)- and (-)-enantiomers have an identical affinity for the enzyme (Kₘ of 0.59 µM), the maximum velocity (Vₘₐₓ) for the formation of (+)-4-hydroxypropranolol sulfate is 4.6 times higher than for the (-)-enantiomer. nih.gov This high-affinity activity is attributed to a monoamine (M) form of PST. nih.govdoi.org

In contrast, the low-affinity reaction (Kₘ of 65 µM) is not stereoselective. nih.gov This activity is attributed to a phenol (B47542) (P) form of PST. nih.govdoi.org Interestingly, studies with rat liver cytosol showed opposite stereoselectivity compared to humans, with a (+)/(-)-sulfate ratio of 0.72. nih.gov

Table 2: Stereoselective Sulfation of this compound Enantiomers by Human Liver Cytosol

| PST Isoenzyme Activity | Enantiomer | Apparent Kₘ (µM) | Relative Apparent Vₘₐₓ | Stereoselectivity |

|---|---|---|---|---|

| High-Affinity (M-form PST) | (+)-4-Hydroxypropranolol | 0.59 | 4.6 | High |

| (-)-4-Hydroxypropranolol | 0.59 | 1.0 | ||

| Low-Affinity (P-form PST) | (+)-4-Hydroxypropranolol | 65 | ~1.0 | None |

| (-)-4-Hydroxypropranolol | 65 | ~1.0 |

Stereoselectivity in Glucuronidation by UGT Isoforms

Differential Pharmacological Activities of this compound Enantiomers

This compound is not an inactive metabolite; it is pharmacologically active and is reported to be approximately equipotent to the parent drug, propranolol, in its beta-blocking effects. nih.gov The pharmacological activity resides primarily in one enantiomer, mirroring the stereospecificity of propranolol. The beta-blocking activity of propranolol is almost exclusively due to the (S)-(-)-enantiomer, which is about 100 times more potent than the (R)-(+)-enantiomer. researchgate.net

Modeling and Molecular Docking Studies of Stereoselective Interactions

To understand the structural basis for the observed stereoselectivity in metabolism, modeling and molecular docking studies have been employed. These computational techniques have provided valuable insights into the interactions between the enantiomers of propranolol and its metabolites with metabolizing enzymes. mdpi.com

For the glucuronidation of propranolol, homology modeling and molecular docking were used to rationalize the opposite stereoselectivity of UGT1A9 and UGT1A10. mdpi.com These studies revealed that the amino acid residue Arginine 88 (Arg88) plays a crucial role in the orientation of the (R)-propranolol enantiomer within the active site of the enzymes. mdpi.com This specific interaction helps to explain why certain UGT isoforms preferentially metabolize one enantiomer over the other. Such models are essential for predicting the metabolic fate of chiral drugs and understanding inter-individual variability in drug response.

Toxicological Considerations and Reactive Metabolite Formation of 4 Hydroxypropranolol

Formation of Reactive Metabolites (e.g., 1,4-Naphthoquinone)

Research has demonstrated that 4-hydroxypropranolol (4-OH-PL) undergoes biotransformation to form reactive metabolites, with 1,4-naphthoquinone (B94277) (1,4-NQ) being a key identified product. nih.govresearchgate.netbiorxiv.org This metabolic activation is a crucial step in the observed toxicity associated with propranolol (B1214883) and its metabolites.

The formation of 1,4-NQ from 4-OH-PL occurs in the presence of rat liver microsomes and NADPH. nih.govresearchgate.net This process involves the oxidation of the naphthalene (B1677914) ring of 4-OH-PL, leading to the loss of its side chain. nih.gov Studies using radiolabeled compounds have confirmed that the naphthalene ring is the primary source of the covalently bound reactive metabolite. acs.orgnih.gov Specifically, experiments with naphthalene ring (NR)-labeled and side chain (SC)-labeled 4-OH-PL showed significantly higher radioactivity covalently bound to microsomal proteins from the NR-labeled compound, indicating that the side chain is detached during the formation of the reactive species. nih.gov

The biotransformation of 4-OH-PL to 1,4-NQ is not directly catalyzed by cytochrome P450 enzymes but is mediated by superoxide (B77818) anions. acs.orgnih.gov While cytochrome P450 enzymes, particularly the CYP2D subfamily, are responsible for the initial formation of 4-OH-PL from propranolol, the subsequent conversion to 1,4-NQ is driven by these reactive oxygen species. nih.govmdpi.comresearchgate.net

Another potential, though less definitively established, reactive intermediate in the metabolism of phenolic compounds is a quinone methide. researchgate.netresearchgate.netwikipedia.org These are highly electrophilic molecules known to react readily with nucleophiles. wikipedia.org While the formation of a quinone methide from this compound has been proposed, the primary focus of research has been on the generation of 1,4-naphthoquinone.

| Finding | Description | Reference |

|---|---|---|

| Primary Reactive Metabolite | 1,4-Naphthoquinone (1,4-NQ) is a significant reactive metabolite formed from this compound. | nih.govresearchgate.netbiorxiv.org |

| Mechanism of Formation | The conversion of this compound to 1,4-NQ involves oxidation and the loss of the side chain. | nih.gov |

| Role of Superoxide Anions | Superoxide anions are the primary mediators in the biotransformation of this compound to 1,4-NQ. | acs.orgnih.gov |

| Cellular Location of Formation | This metabolic activation occurs within liver microsomes in the presence of NADPH. | nih.govresearchgate.net |

Mechanisms of Covalent Protein Binding and Enzyme Inhibition

The reactive metabolites generated from this compound, particularly 1,4-naphthoquinone, are highly electrophilic and can form covalent bonds with nucleophilic residues on cellular proteins. nih.govresearchgate.net This covalent binding is a key mechanism underlying the enzyme inhibition observed following propranolol administration. acs.org

The primary target of this covalent binding and subsequent inhibition is the cytochrome P450 2D (CYP2D) enzyme subfamily. nih.govresearchgate.net Repeated administration of propranolol has been shown to decrease the activity of CYP2D enzymes in rat hepatic microsomes. nih.govresearchgate.net This inactivation is attributed to the covalent binding of the reactive metabolite, formed from this compound, to the CYP2D apoprotein. nih.govresearchgate.net

The nature of the enzyme inhibition has been characterized as mechanism-based or "suicide" inhibition. This is supported by findings that the inhibition of CYP2D-mediated activities, such as bunitrolol (B1668052) 4-hydroxylation, is greater when microsomes are preincubated with this compound in the presence of NADPH. researchgate.net Furthermore, the inhibition kinetics shift from competitive to noncompetitive upon preincubation, which is a hallmark of mechanism-based inactivation where the enzyme metabolizes the inhibitor to a reactive species that then inactivates the enzyme. researchgate.net

Studies using radiolabeled propranolol and this compound have provided direct evidence for covalent binding. The amount of radioactivity covalently bound to microsomal proteins was substantially higher from naphthalene ring-labeled this compound compared to the parent compound, propranolol. nih.gov This suggests that this compound is more readily converted to a protein-binding reactive metabolite. nih.gov

| Characteristic | Observation | Reference |

|---|---|---|

| Target Enzyme | Cytochrome P450 2D (CYP2D) subfamily. | nih.govresearchgate.net |

| Mechanism of Inhibition | Mechanism-based (suicide) inhibition. | researchgate.net |

| Evidence | Inhibition is enhanced by preincubation with NADPH; kinetics shift from competitive to noncompetitive. | researchgate.net |

| Molecular Basis | Covalent binding of the reactive metabolite (1,4-naphthoquinone) to the enzyme's apoprotein. | nih.govresearchgate.net |

Role of Superoxide Anions in Reactive Metabolite Generation

Superoxide anions (O₂⁻), a type of reactive oxygen species, play a pivotal role in the conversion of this compound to the reactive metabolite 1,4-naphthoquinone. acs.orgnih.govresearchgate.net The generation of these superoxide anions within the microsomal system provides the necessary oxidizing power for this biotransformation.

Research has identified the primary source of these superoxide anions as NADPH-cytochrome P450 reductase (fp2). nih.gov Studies using antibodies to inhibit specific microsomal enzymes showed that an antibody against NADPH-cytochrome P450 reductase markedly suppressed the elimination of this compound and the formation of 1,4-naphthoquinone. nih.gov In contrast, antibodies against specific cytochrome P450 isoforms (CYP2B1 and CYP3A2) only partially suppressed the reaction, indicating a lesser contribution from these enzymes to superoxide production in this specific pathway. nih.gov

The elimination of this compound from a microsomal mixture with NADPH was also suppressed by carbon monoxide, which inhibits cytochrome P450 enzymes. nih.gov This suggests that while NADPH-cytochrome P450 reductase is the main source of superoxide, cytochrome P450 enzymes also contribute to the generation of these reactive oxygen species. nih.gov The process of superoxide generation by these enzyme systems is a natural, albeit sometimes minor, consequence of the electron transport chain in microsomes. nih.govencyclopedia.pub

The involvement of superoxide anions highlights a mechanism of toxicity that is not directly enzymatic but rather mediated by the byproducts of microsomal electron transport. This indirect pathway underscores the complex interplay between drug metabolism and oxidative stress in the generation of toxic reactive intermediates.

| Enzyme Source | Contribution to Superoxide Generation | Evidence |

|---|---|---|

| NADPH-cytochrome P450 reductase (fp2) | Major contributor. | Marked suppression of 4-OH-PL elimination and 1,4-NQ formation by an fp2 antibody. nih.gov |

| Cytochrome P450 Enzymes | Minor contributor. | Partial suppression of the reaction by P450 antibodies; inhibition by carbon monoxide. nih.gov |

Clinical Research Implications and Personalized Medicine Approaches

Contribution of 4-Hydroxypropranolol to Overall Therapeutic Efficacy of Propranolol (B1214883)

However, following a single oral dose, the plasma concentrations of this compound can be more significant, although still generally lower than propranolol. nih.govnih.gov For instance, after a single 160 mg oral dose in healthy volunteers, mean peak plasma levels of this compound were 31 +/- 10 ng/ml, compared to 123 +/- 34 ng/ml for propranolol. nih.gov In such scenarios, this compound may contribute more substantially to the initial therapeutic response.

Influence of Genetic Polymorphisms on this compound Metabolism

The formation and subsequent elimination of this compound are significantly influenced by genetic variations in the enzymes responsible for its metabolism.

The primary enzyme responsible for the 4-hydroxylation of propranolol is cytochrome P450 2D6 (CYP2D6). ontosight.airesearchgate.netwikipedia.org The gene encoding CYP2D6 is highly polymorphic, leading to different enzyme activity levels and distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.gov

This genetic variability can lead to significant differences in the plasma concentrations of both propranolol and this compound. ontosight.ai In individuals who are poor metabolizers, the formation of this compound is significantly reduced. nih.gov Consequently, these individuals tend to have higher plasma concentrations of the parent drug, propranolol, and lower concentrations of the 4-hydroxy metabolite. nih.gov One study found that the partial metabolic clearance of propranolol to this compound was significantly higher in extensive metabolizers compared to poor metabolizers. nih.gov The table below summarizes the general impact of CYP2D6 phenotype on the metabolism of propranolol.

It's also noteworthy that some research indicates both CYP2D6 and another enzyme, CYP1A2, are involved in the 4-hydroxylation of propranolol. researchgate.netnih.gov

Following its formation, this compound undergoes further metabolism, primarily through conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) and with sulfate (B86663) by sulfotransferases (SULTs). pharmgkb.org Genetic polymorphisms in the genes encoding these enzymes can also impact the clearance of this compound.

Several UGT enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1, have been identified as being capable of glucuronidating this compound. nih.govmdpi.comnih.gov Polymorphisms in these UGT genes could alter the rate of this compound elimination. For example, UGT1A9 has been shown to be a primary contributor to the glucuronidation of propranolol and its metabolites. nih.gov

Similarly, sulfation of this compound is another important elimination pathway. pharmgkb.org SULT1A3 has been identified as a key enzyme in this process. pharmgkb.orgnih.gov Variations in the SULT1A3 gene could therefore influence the plasma levels of this compound.

CYP2D6 Genotype and Phenotype Variations

Optimization of Propranolol Therapy through this compound Monitoring

Therapeutic drug monitoring (TDM) of propranolol and its active metabolite, this compound, can be a valuable tool for optimizing therapy in certain clinical situations. nih.govelsevier.esmedchemexpress.comclinical-laboratory-diagnostics.com This is particularly relevant for patients who show an unexpected response to treatment or have a suspected altered metabolic capacity.

By measuring the plasma concentrations of both propranolol and this compound, clinicians can gain insight into an individual's metabolic phenotype. The ratio of this compound to propranolol can serve as an indicator of CYP2D6 activity. A low ratio may suggest a poor metabolizer phenotype, while a high ratio could indicate an extensive or ultrarapid metabolizer. This information can guide dose adjustments to achieve the desired therapeutic effect while minimizing the risk of adverse events.

Impact on Diagnostic Assays and Potential Interferences

The presence of this compound in patient samples can have implications for the accuracy of diagnostic assays used to measure propranolol concentrations. Some immunoassays may exhibit cross-reactivity with this compound and other metabolites, which can lead to an overestimation of the parent drug's concentration.

To avoid this potential interference, more specific analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for the simultaneous quantification of propranolol and this compound. researchgate.netnih.govrsc.orgtandfonline.com These methods allow for the separation and individual measurement of the parent drug and its metabolites, providing more accurate data for clinical decision-making and pharmacokinetic studies. nih.govnih.gov

Compound Table

Future Directions in 4 Hydroxypropranolol Research

Elucidating Unexplored Metabolic Pathways and Isoforms

While the formation of 4-hydroxypropranolol from propranolol (B1214883) is well-established, primarily through the action of cytochrome P450 enzymes CYP2D6 and CYP1A2, further research is needed to fully delineate all contributing metabolic pathways and the specific enzyme isoforms involved. researchgate.net The metabolism of propranolol is complex, involving hydroxylation at various positions on the naphthalene (B1677914) ring, glucuronidation, and N-desisopropylation. mdpi.com

Recent studies have begun to shed light on the subsequent metabolism of this compound itself. For instance, comprehensive in vitro screening has identified several UDP-glucuronosyltransferase (UGT) isoforms responsible for its glucuronidation, a major elimination pathway. mdpi.comresearchgate.net Specifically, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been shown to be active in the glucuronidation of this compound. mdpi.commdpi.com Interestingly, this differs slightly from the UGT isoforms that act on the parent compound, propranolol. mdpi.com

Future research should aim to:

Identify any additional, as-yet-unknown CYP or other enzyme isoforms that contribute to the formation of this compound.

Further investigate the stereoselectivity of the UGT enzymes involved in this compound glucuronidation. mdpi.com

Explore other potential Phase II metabolic pathways beyond glucuronidation, such as sulfation, and identify the specific sulfotransferase (SULT) isoforms involved.

Table 1: UGT Isoforms Involved in the Glucuronidation of Propranolol and this compound

| Compound | Active UGT Isoforms |

|---|---|

| Propranolol | UGT1A7, UGT1A9, UGT1A10, UGT2A1 mdpi.com |

| This compound | UGT1A7, UGT1A8, UGT1A9, UGT2A1 mdpi.commdpi.com |

Advanced Computational Modeling for Enzyme-Substrate Interactions

Advanced computational modeling techniques, such as molecular dynamics simulations and docking studies, are becoming increasingly vital for understanding the intricacies of enzyme-substrate interactions at the molecular level. numberanalytics.com These in silico methods can provide detailed insights into how this compound binds to and is metabolized by various enzymes.

Homology modeling and molecular docking have already been employed to rationalize the stereoselective glucuronidation of propranolol and this compound by different UGT isoforms. mdpi.com These studies can help identify key amino acid residues within the enzyme's active site that are crucial for substrate recognition and catalysis. mdpi.com

Future computational research should focus on:

Developing more accurate and predictive models of the interactions between this compound and a wider range of metabolizing enzymes, including CYP and SULT isoforms.

Utilizing quantum mechanics/molecular mechanics (QM/MM) simulations to model the chemical steps of the metabolic reactions with high accuracy. numberanalytics.com

Investigating the impact of genetic polymorphisms in metabolizing enzymes on the binding and metabolism of this compound, which could help explain inter-individual variability in drug response.

Further Characterization of Non-Beta-Adrenergic Activities

While this compound is known to be a potent beta-adrenoceptor antagonist, with a potency comparable to propranolol, it also possesses other pharmacological activities that are not related to beta-blockade. nih.govmedchemexpress.comacs.org These include intrinsic sympathomimetic activity and membrane-stabilizing activity. nih.gov It has also been noted for its antioxidant properties. medchemexpress.com

The sulfate (B86663) conjugate of this compound, a major metabolite in humans, has been found to be significantly less potent as a beta-adrenergic receptor blocking agent. nih.gov This highlights the importance of understanding the pharmacological profiles of all major metabolites.

Future research in this area should aim to:

Systematically investigate and quantify the intrinsic sympathomimetic and membrane-stabilizing effects of this compound across different tissues and physiological conditions.

Explore other potential non-beta-adrenergic activities, such as effects on ion channels or other receptor systems.

Determine the clinical relevance of these non-beta-adrenergic activities, including their potential contribution to the therapeutic effects or side effects of propranolol.

Clinical Translation of Metabolite Monitoring for Precision Medicine

The concept of precision medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is highly relevant to propranolol therapy. worldwide.com There is significant inter-individual variability in plasma concentrations of propranolol and its metabolites, which can be influenced by factors such as genetic polymorphisms in metabolizing enzymes like CYP2D6. fu-berlin.deahajournals.org

Future efforts in this area should focus on:

Developing and validating robust and cost-effective analytical methods for the routine monitoring of this compound in clinical settings.

Conducting large-scale clinical studies to establish the correlation between plasma levels of this compound, therapeutic outcomes, and adverse events.

Integrating metabolite monitoring data with pharmacogenomic information to develop personalized dosing algorithms for propranolol.

Investigating Long-Term Pharmacodynamic and Toxicological Relevance

While the acute pharmacology of this compound is relatively well-understood, its long-term pharmacodynamic and toxicological relevance requires further investigation. Propranolol is often used for long-term treatment of chronic conditions, leading to sustained exposure to its metabolites.

It is known that propranolol can act as a mechanism-based inhibitor of CYP2D6, which could have implications for drug-drug interactions. nih.gov The role of this compound in this process is an area that warrants further study. Additionally, the potential for long-term exposure to this compound and its conjugates to cause unforeseen toxicological effects needs to be assessed.

Future research should be directed towards:

Investigating the potential for this compound to contribute to drug-drug interactions through inhibition or induction of metabolizing enzymes.

Conducting long-term in vivo studies in animal models to assess the potential for chronic toxicity of this compound.

Evaluating the long-term pharmacodynamic effects of sustained exposure to this compound, including potential for receptor desensitization or other adaptive changes.

Q & A

Q. What validated analytical methods enable simultaneous quantification of propranolol and 4-hydroxypropranolol in plasma for pharmacokinetic studies?

A reverse-phase HPLC method with fluorescence detection is widely used. Key steps include:

- Extraction : Plasma (1 mL) is treated with sodium hydrogen sulfite (to stabilize this compound) and extracted with ethyl acetate. Back-extraction into dilute sulfuric acid (pH 2.2) ensures compatibility with HPLC mobile phases .

- Chromatography : An alkylphenyl column (e.g., iBondapak) with acetonitrile-0.06% phosphoric acid (27:73) resolves this compound (retention time: 3.9 min), propranolol (7.9 min), and internal standard 4-methylpropranolol (11.6 min). Sensitivity ranges from 1–150 ng/mL for both analytes .

- Validation : Precision (CV <15% at 10 ng/mL) and linearity (power equation: y = 0.0130x<sup>1.0987</sup>, r = 0.9992) confirm reliability .

Q. How does this compound’s stability influence experimental design in pharmacokinetic assays?

- Stability in plasma : Frozen plasma (-20°C) preserves this compound for ≥1 week. Sodium hydrogen sulfite must be added during extraction to prevent degradation at alkaline pH .

- Solvent stability : Methanolic stock solutions remain stable for days at -20°C. Dilute sulfuric acid (pH 2.2) used for back-extraction shows no decomposition during injection .

Q. What pharmacological differences exist between propranolol and this compound in β-blockade and pharmacokinetics?

- Activity : this compound is equipotent to propranolol in β-blockade but exhibits intrinsic sympathomimetic activity (ISA), unlike the parent drug .

- Pharmacokinetics : Oral administration of propranolol generates higher this compound plasma levels than IV dosing due to first-pass metabolism. The metabolite has a longer half-life (5.2–7.5 hrs vs. 3–4 hrs for propranolol) .

Advanced Research Questions

Q. How do CYP2D6 and UGT enzymes modulate this compound metabolism and activity?

- Phase I : CYP2D6 catalyzes aromatic hydroxylation of propranolol to form this compound. Side-chain oxidation (via CYP1A2/CYP2D6) produces inactive metabolites like naphthoxylactic acid .

- Phase II : UGT1A9 and UGT2B7 glucuronidate this compound, inactivating it. Molecular docking shows UGT binding involves hydrophobic interactions (naphthyl-Met33/Phe150) and hydrogen bonds (Ser188-hydroxyl group), distinct from propranolol’s binding .

Q. What experimental design optimizes enantiomeric separation of this compound for stereoselective metabolism studies?

A Box-Behnken design (BBD) efficiently optimizes capillary electrophoresis (CE) parameters:

- Factors : Buffer concentration (25–75 mM), pH (8–9), carboxymethyl-β-cyclodextrin (CM-β-CD: 3.5–4.5% w/v), voltage (14–20 kV) .

- Optimal conditions : 25 mM triethylamine/H3PO4 buffer (pH 9), 4% CM-β-CD, 17 kV. Achieves resolution (Rs) of 1.95 for this compound enantiomers in 15 min .